1-Bromo-2-methoxypropane

Übersicht

Beschreibung

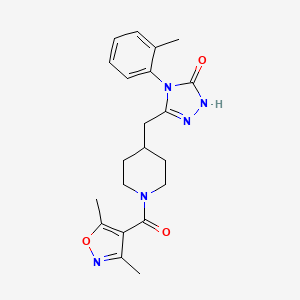

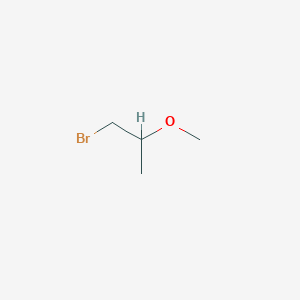

1-Bromo-2-methoxypropane is an organic compound with the molecular formula C4H9BrO. It is also known by its IUPAC name 2-Bromo-1-methoxypropane .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methoxypropane consists of a propane backbone with a bromine atom attached to the second carbon and a methoxy group (-OCH3) attached to the first carbon .Physical And Chemical Properties Analysis

1-Bromo-2-methoxypropane has a molecular weight of 153.018 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 124.2±13.0 °C at 760 mmHg, and a flash point of 41.4±26.4 °C . It also has a refractive index of 1.437 .Wissenschaftliche Forschungsanwendungen

-

Thermophysical Property Research

- Field : Physical Chemistry

- Application : 1-Bromo-2-methoxypropane is used in the study of its thermophysical properties. These properties include triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, refractive index, surface tension, viscosity, and thermal conductivity .

- Methods : The methods involve various experimental procedures to measure these properties under different conditions of temperature and pressure .

- Results : The results include specific values for these properties at different conditions. For example, the triple point temperature, normal boiling temperature, critical temperature and pressure, and other properties have been measured at various data points .

-

Nucleophilic Substitution Reactions

- Field : Organic Chemistry

- Application : 1-Bromo-3-methoxypropane can serve as a model substrate for studying the mechanisms of various organic reactions, particularly nucleophilic substitution reactions.

- Methods : The methods involve investigating its reactivity with different nucleophiles under controlled conditions.

- Results : The results provide insights into the factors influencing reaction rates and selectivity.

-

NMR Spectroscopy

- Field : Analytical Chemistry

- Application : 1-Bromo-2-methylpropane is used in NMR spectroscopy, a technique used to determine the physical and chemical properties of atoms or the molecules in which they are contained .

- Methods : The methods involve the use of a strong magnetic field and radio waves to analyze the magnetic properties of atomic nuclei .

- Results : The results provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .

-

Synthesis of Other Compounds

- Field : Organic Chemistry

- Application : 1-Bromo-2-methoxypropane can be used as a starting material or intermediate in the synthesis of other organic compounds .

- Methods : The methods involve various organic reactions, such as nucleophilic substitution, elimination, or addition reactions .

- Results : The results include the successful synthesis of the target compounds .

-

NMR Spectroscopy

- Field : Analytical Chemistry

- Application : 1-Bromo-2-methylpropane is used in NMR spectroscopy, a technique used to determine the physical and chemical properties of atoms or the molecules in which they are contained .

- Methods : The methods involve the use of a strong magnetic field and radio waves to analyze the magnetic properties of atomic nuclei .

- Results : The results provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .

-

Synthesis of Other Compounds

- Field : Organic Chemistry

- Application : 1-Bromo-2-methoxypropane can be used as a starting material or intermediate in the synthesis of other organic compounds .

- Methods : The methods involve various organic reactions, such as nucleophilic substitution, elimination, or addition reactions .

- Results : The results include the successful synthesis of the target compounds .

Safety And Hazards

1-Bromo-2-methoxypropane is considered hazardous. It is classified as a flammable liquid, can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, using explosion-proof equipment, and keeping away from sources of ignition .

Eigenschaften

IUPAC Name |

1-bromo-2-methoxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-4(3-5)6-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHBRIULGNSYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methoxypropane | |

CAS RN |

23465-33-0 | |

| Record name | 1-bromo-2-methoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Benzyl-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2938446.png)

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide](/img/structure/B2938447.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2938449.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2938456.png)

![5-(cyclobutylcarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2938457.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)